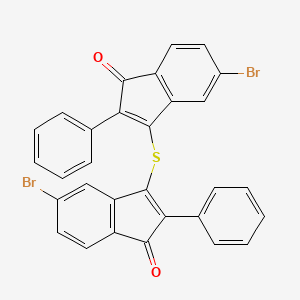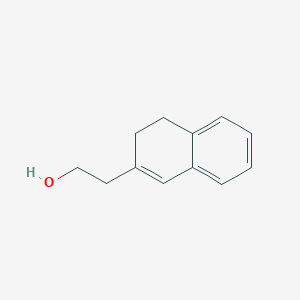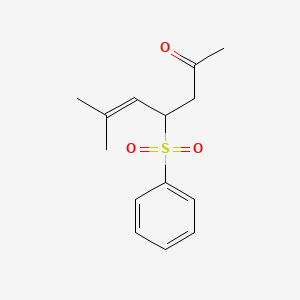![molecular formula C24H34NO3P B14514115 Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate CAS No. 62614-09-9](/img/structure/B14514115.png)
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a heptylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl phosphite in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the fluorenyl or heptylamino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while nucleophilic substitution can produce various phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme interactions and as a probe for biological pathways involving phosphonates.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Wirkmechanismus
The mechanism by which diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that interact with phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (bromodifluoromethyl)phosphonate: Used in the synthesis of phosphopeptide mimetic prodrugs.
Diethyl (iodomethyl)phosphonate: Another phosphonate ester with applications in organic synthesis.
Uniqueness
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl moiety and heptylamino substituent, which provide distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological applications, distinguishing it from simpler phosphonate compounds .
Eigenschaften
CAS-Nummer |
62614-09-9 |
|---|---|
Molekularformel |
C24H34NO3P |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
9-diethoxyphosphoryl-N-heptylfluoren-9-amine |
InChI |
InChI=1S/C24H34NO3P/c1-4-7-8-9-14-19-25-24(29(26,27-5-2)28-6-3)22-17-12-10-15-20(22)21-16-11-13-18-23(21)24/h10-13,15-18,25H,4-9,14,19H2,1-3H3 |
InChI-Schlüssel |
CKRUFUCJOSMZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



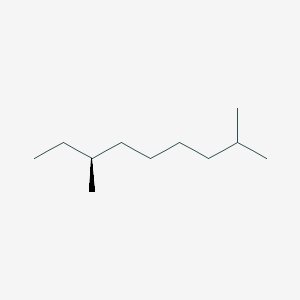
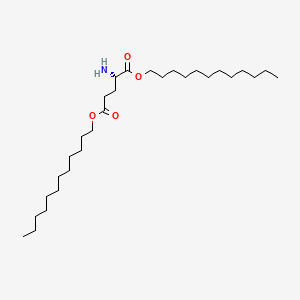
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)

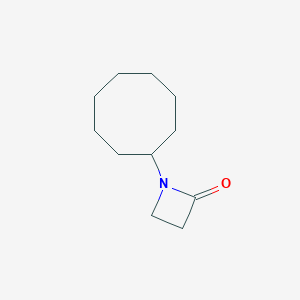
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)
